4-(Cyclobutylamino)cyclohexan-1-ol
Overview
Description
4-(Cyclobutylamino)cyclohexan-1-ol is a cyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is known for its potential therapeutic and industrial applications. It is a chiral molecule with two enantiomers, ®-4-(Cyclobutylamino)cyclohexan-1-ol and (S)-4-(Cyclobutylamino)cyclohexan-1-ol.
Preparation Methods
The synthesis of 4-(Cyclobutylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclobutylamine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
4-(Cyclobutylamino)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclobutylamino)cyclohexan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclobutylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects . The exact molecular targets and pathways are still under investigation, but it is thought to influence signaling pathways related to neuroprotection and neuroplasticity .
Comparison with Similar Compounds
4-(Cyclobutylamino)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: A simple alcohol with a similar cyclohexane ring structure but without the cyclobutylamino group.
Cyclobutylamine: Contains the cyclobutylamino group but lacks the cyclohexane ring.
Cyclohexanone: An oxidized form of cyclohexanol, used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combined cyclohexane and cyclobutylamino structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(cyclobutylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-4-9(5-7-10)11-8-2-1-3-8/h8-12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGVTWQYVWYFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304240 | |
Record name | 4-(Cyclobutylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249147-56-5 | |
Record name | 4-(Cyclobutylamino)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1249147-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclobutylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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